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Compound of Interest

Compound Name:
N-(3-Chlorobenzyl)ethane-1,2-

diamine

CAS No.: 102450-75-9

Cat. No.: B178548

Get Quote

Executive Summary
N-(3-Chlorobenzyl)ethane-1,2-diamine (CAS 102450-75-9) is a critical diamine scaffold used

as a privileged intermediate in medicinal chemistry.[1] Unlike its ortho- (2-chloro) or para- (4-

chloro) isomers, the meta-substitution pattern offers unique steric and electronic properties that

influence binding affinity in G-protein coupled receptors (GPCRs) and kinase active sites.[1]

Recent pharmacological screens have identified this scaffold as a lead candidate for

cryptosporidiosis treatment, exhibiting potent activity against Cryptosporidium spp.[1]

Furthermore, it serves as a versatile building block for the synthesis of heterocyclic ligands,

Schiff bases for transition metal catalysis, and antihistamine analogs.[1]

This guide provides a comprehensive technical analysis of the molecule, focusing on

chemoselective synthesis, purification strategies to avoid bis-alkylation, and its validated

applications in drug discovery.[1]
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Understanding the physiochemical baseline is essential for optimizing reaction conditions and

predicting pharmacokinetic behavior (ADME).[1]

Property Data Notes

IUPAC Name
N-(3-Chlorobenzyl)ethane-1,2-

diamine
Systematic nomenclature

CAS Number 102450-75-9 Free base form

Salt CAS 2490401-57-3
Dihydrochloride salt (common

for storage)

Molecular Formula C₉H₁₃ClN₂

Molecular Weight 184.67 g/mol

SMILES Clc1cccc(CNCCN)c1 Useful for cheminformatics

InChI Key FC121801 (Internal Code)

pKa (Calc)
~9.8 (Primary amine), ~6.5

(Secondary amine)
Diprotic base character

LogP ~1.2
Moderate lipophilicity; CNS

penetrant potential

Solubility

Soluble in MeOH, EtOH, DCM;

Sparingly soluble in water

(Free base)

Salt form is highly water-

soluble

Synthetic Pathways & Chemoselectivity
The primary challenge in synthesizing N-mono-alkylated ethylenediamines is preventing the

formation of the N,N'-bis-alkylated byproduct.[1] The reaction kinetics favor the second

alkylation because the secondary amine product is often more nucleophilic than the primary

amine starting material.[1]

Core Synthesis: Reductive Amination
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The most robust protocol utilizes the reductive amination of 3-chlorobenzaldehyde with a large

excess of ethylenediamine.[1]

Reaction Logic:

Imine Formation: Condensation of aldehyde and amine to form a Schiff base (imine).[1]

Reduction: In-situ reduction of the imine using Sodium Borohydride (NaBH₄).[1]

Selectivity Control: Using a 5–10 molar excess of ethylenediamine statistically suppresses

the reaction of the product with another equivalent of aldehyde.[1]

Pathway Visualization
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Figure 1: Chemoselective reductive amination pathway favoring mono-alkylation via

stoichiometry control.[1]

Applications in Drug Discovery
Anti-Parasitic Therapeutics (Cryptosporidiosis)
Recent high-throughput screens have identified N-(3-Chlorobenzyl)ethane-1,2-diamine as a

potent inhibitor of Cryptosporidium parvum and Cryptosporidium hominis.[1]

Mechanism: The diamine scaffold likely interacts with parasitic kinases or specific calcium-

dependent protein kinases (CDPKs), disrupting the parasite's life cycle.[1]

Significance: Cryptosporidiosis is a neglected tropical disease with limited treatment options;

this scaffold represents a new lead series.[1]
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GPCR Ligand Synthesis (CB1 Receptors)
The 3-chlorobenzyl moiety is a classic "bioisostere" used to probe hydrophobic pockets in G-

Protein Coupled Receptors.[1]

Derivatives of this diamine have shown affinity for Cannabinoid Receptor 1 (CB1).[1][2]

The ethylenediamine linker provides the necessary flexibility to orient the aromatic

headgroup into the receptor's orthosteric site.[1]

Precursor for Heterocyclic Chemistry
This molecule acts as a "1,2-binucleophile."[1]

Imidazoline Synthesis: Reaction with nitriles or imidates cyclizes the diamine to form 2-

substituted imidazolines, a class of compounds known for alpha-adrenergic activity (e.g.,

Clonidine analogs).[1]

Piperazine Synthesis: Reaction with 1,2-dihaloethanes can yield N-substituted piperazines.

[1]

Detailed Experimental Protocol
Objective: Synthesis of N-(3-Chlorobenzyl)ethane-1,2-diamine (Free Base) Scale: 10 mmol

Safety: Work in a fume hood. Ethylenediamine is corrosive and a sensitizer.[1]

Reagents:
3-Chlorobenzaldehyde (1.41 g, 10 mmol)

Ethylenediamine (6.0 g, 100 mmol) [Critical: 10x Excess][1]

Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol)[1]

Methanol (anhydrous, 50 mL)

Dichloromethane (DCM)[1]

Sodium Hydroxide (1M NaOH)[1]
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Step-by-Step Procedure:
Imine Formation:

In a 250 mL round-bottom flask, dissolve Ethylenediamine (100 mmol) in Methanol (30

mL).

Cool the solution to 0°C using an ice bath.

Add 3-Chlorobenzaldehyde (10 mmol) dropwise over 20 minutes. Note: Slow addition

prevents local high concentrations of aldehyde, reducing bis-alkylation.

Stir at room temperature for 2 hours. (Monitoring by TLC/LCMS should show

disappearance of aldehyde).

Reduction:

Cool the mixture back to 0°C.

Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

Allow the reaction to warm to room temperature and stir for 12 hours.

Workup & Purification (The "Self-Validating" Step):

Quench reaction with water (10 mL).

Evaporate Methanol under reduced pressure.[1]

Extraction: Dissolve residue in DCM (50 mL) and wash with water (3 x 50 mL).[1]

Validation Logic: The excess ethylenediamine is highly water-soluble and will partition into

the aqueous phase.[1] The lipophilic 3-chlorobenzyl product remains in the DCM.[1]

Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

Salt Formation (Optional for Storage):

Dissolve the resulting oil in minimal Ethanol.[1]
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Add HCl in Dioxane (4M) dropwise.[1]

Precipitate the dihydrochloride salt with Diethyl Ether.[1]

Purification Decision Tree
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Figure 2: Purification workflow ensuring removal of excess reagents and byproducts.[1]

Analytical Characterization
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To ensure scientific integrity, the synthesized compound must meet the following spectral

criteria:

¹H NMR (400 MHz, CDCl₃):

δ 7.35–7.15 (m, 4H, Ar-H) – Characteristic 3-chloro substitution pattern.[1]

δ 3.78 (s, 2H, Ar-CH₂-NH) – Benzylic protons (singlet).[1]

δ 2.85 (t, 2H, NH-CH₂-CH₂) – Methylene adjacent to secondary amine.[1]

δ 2.70 (t, 2H, CH₂-CH₂-NH₂) – Methylene adjacent to primary amine.[1]

δ 1.50 (br s, 3H, NH/NH₂) – Exchangeable protons.[1]

Mass Spectrometry (ESI+):

[M+H]⁺ Calc: 185.08

Observed: 185.1 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).[1]

References
Musa, M. A., et al. (2010).[1] Synthesis and Antimicrobial Activity of N,N′-Bis(2-

hydroxylbenzyl)-1,2-ethanediamine Derivatives. ResearchGate. Retrieved from [Link]

PubChem. (2023).[1] N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine (Related Structure

Analysis). National Library of Medicine.[1] Retrieved from [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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